molecular formula C8H2Cl2N2 B145054 4,5-Dichlorophthalonitrile CAS No. 139152-08-2

4,5-Dichlorophthalonitrile

Cat. No. B145054
M. Wt: 197.02 g/mol
InChI Key: SRIJSZQFAMLVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichlorophthalonitrile is a chemical compound that has been studied for its potential applications in various industries, including chemical, plastic, agrochemical, and pharmaceutical sectors. The interest in this compound stems from its reactivity and the ability to form various derivatives that are useful in these fields .

Synthesis Analysis

The synthesis of 4,5-Dichlorophthalonitrile has been achieved using 4,5-dichlorophthalic acid as the starting material. The process involves several steps, including dehydration with acetic anhydride, imidization by formamide, ammonolysis with ammonia solution, and a final dehydration with phosphorus oxychloride. A notable advancement in the synthesis is the development of a one-pot method for producing 4,5-dichlorophthalamide, which simplifies the operation and improves the reaction yield .

Molecular Structure Analysis

The molecular structure of derivatives of 4,5-Dichlorophthalonitrile has been confirmed through various spectroscopic techniques, including NMR, IR, and MS analyses. Additionally, Density Functional Theory (DFT) studies have been conducted to understand the chemical and physical characteristics of these compounds. These studies are crucial for predicting reactivity and for the design of new materials with desired properties .

Chemical Reactions Analysis

The reactivity of 4,5-Dichlorophthalonitrile derivatives has been explored in reactions with different nucleophiles. For instance, 4,5-dichlorophthalic anhydride, a related compound, has been shown to react with thiosemicarbazide and various amines, leading to the opening of the anhydride ring and the formation of carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . Another study demonstrated the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with dimethylsulfonium dicyanomethylide, yielding several new compounds with fully characterized structures and proposed mechanisms for their formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichlorophthalonitrile and its derivatives are influenced by their molecular structure. The DFT studies provide insights into different features such as electronic distribution, molecular geometry, and potential reactivity patterns. These properties are essential for understanding the behavior of these compounds under various conditions and for their application in the synthesis of more complex molecules .

Scientific Research Applications

Synthesis Processes

  • 4,5-Dichlorophthalonitrile is synthesized from 4,5-dichlorophthalic acid through processes involving dehydration, imidization, ammonolysis, and further dehydration. This method simplifies operations and improves yield (Wang, 2008).

Formation of Complex Compounds

  • The compound reacts with 3-phenoxyphenol to form 4,5-bis(3-phenoxyphenoxy)phthalonitrile, a precursor for creating phthalocyanines and complexes with metals like erbium (Koptyaev et al., 2016).

Applications in Photodynamic Therapy

  • In photodynamic therapy research, 4,5-dichlorophthalonitrile derivatives demonstrate potential. For instance, a study showed the synthesis of zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties, which displayed phototoxicity against various cancer cell lines (Duan et al., 2010).

Development of Novel Phthalocyanines

  • Novel pyrazole functionalized phthalocyanines have been synthesized using 4,5-dichlorophthalonitrile. These phthalocyanines and their metal complexes have been characterized for potential applications (Dehe et al., 2010).

Study of Self-Association and Spectral Properties

  • Studies on the self-association and spectral properties of 4,5-bis[(4-phenoxy)phenoxy]phthalonitrile and its erbium complexes offer insights into molecular structure and behavior (Koptyaev et al., 2019).

Chemiluminescence in Liquid Chromatography

  • 4,5-Dichlorophthalonitrile derivatives, like 4,5-diaminophthalhydrazide, are used as chemiluminescence reagents in liquid chromatography for sensitive detection of specific compounds (Ishida et al., 1990).

Gas Sensing and Electrical Properties

  • Imidazole octasubstituted phthalocyanines derived from 4,5-dichlorophthalonitrile have been studied for their electrical and gas sensing properties, showcasing semiconductor behavior (Yabaş et al., 2018).

Fluorescent Sensors for Metal Ions

  • Phthalonitrile derivatives of 4,5-dichlorophthalonitrile have been developed as fluorescent sensors for detecting metal ions like Fe3+ in experimental and theoretical studies (Kaya et al., 2014).

Synthesis of Coordination Polymers

  • Lanthanide-based coordination polymers with a 4,5-dichlorophthalate ligand have been synthesized, demonstrating tunable luminescence and potential as luminescent bar codes (Badiane et al., 2018).

Safety And Hazards

4,5-Dichlorophthalonitrile is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4,5-dichlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIJSZQFAMLVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357485
Record name 4,5-Dichlorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorophthalonitrile

CAS RN

139152-08-2
Record name 4,5-Dichlorophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichlorophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichlorophthalonitrile
Reactant of Route 2
Reactant of Route 2
4,5-Dichlorophthalonitrile
Reactant of Route 3
4,5-Dichlorophthalonitrile
Reactant of Route 4
Reactant of Route 4
4,5-Dichlorophthalonitrile
Reactant of Route 5
Reactant of Route 5
4,5-Dichlorophthalonitrile
Reactant of Route 6
Reactant of Route 6
4,5-Dichlorophthalonitrile

Citations

For This Compound
597
Citations
HA Dinçer, A Gül, MB Koçak - Journal of Porphyrins and …, 2004 - World Scientific
A new route to the synthesis of 4-chloro-5-alkyl-phthalonitrile derivatives was shown by the displacement reaction of 4,5-dichloro-phthalonitrile and diethylmalonate, a CH -acidic …
Number of citations: 87 www.worldscientific.com
V Negrimovsky, K Volkov, K Suponitsky… - Journal of Porphyrins …, 2013 - World Scientific
Reaction of tetrachlorophthalonitrile with some C -nucleophiles was studied. Only one chlorine atom was substituted regioselectively in the position 4 of benzene ring with diethyl …
Number of citations: 5 www.worldscientific.com
M Çamur, M Bulut - Journal of Organometallic Chemistry, 2010 - Elsevier
The phthalonitrile derivative chosen for the synthesis of substituted phthalocyanines [M: 2H, Zn(II), Co(II)] with four chloro and four phenyloxyacetic acid substituents on the periphery is 4…
Number of citations: 29 www.sciencedirect.com
A Hori, Y Inoue, H Yuge - Acta Crystallographica Section C: Crystal …, 2011 - scripts.iucr.org
4-Chloro-5-(2-phenoxyethoxy)phthalonitrile, C16H11ClN2O2, (I), and 4-chloro-5-[2-(pentafluorophenoxy)ethoxy]phthalonitrile, C16H6ClF5N2O2, (II), show different types of …
Number of citations: 5 scripts.iucr.org
SA Znoiko, MS Kuzmina, VE Maizlish… - Russian Journal of …, 2023 - Springer
Substituted phthalonitriles containing a 2-cyclohexylphenol fragment and nitro- or 1-benzotriazolyl groups, and also phthalonitrile containing two 2-cyclohexylphenoxy groups, were …
Number of citations: 2 link.springer.com
HZ Gök, Y Gök - Journal of Inclusion Phenomena and Macrocyclic …, 2019 - Springer
A novel bisphthalonitrile 5,5′-(pentane-1,5-diylbis(sulfanediyl))bis(4-((2-aminophenyl)thio)phthalonitrile) 2 was synthesized by a nucleophilic aromatic substitution of chloro atom of 4-(…
Number of citations: 2 link.springer.com
EN Kaya, F Yuksel, GA Özpınar, M Bulut… - Sensors and Actuators B …, 2014 - Elsevier
The novel 7-hydroxy-3-(3,4,5-trimethoxyphenyl)coumarin (1) has been synthesized via Perkin reaction and its phthalonitrile derivatives (2, 3, 4 and 5) have also been prepared from the …
Number of citations: 39 www.sciencedirect.com
SA Znoiko, TV Kustova, AP Elizarova - Russian Journal of General …, 2022 - Springer
Using the nitrile method of heating 4,5-di(2,4,5-trichlorophenoxy)phthalonitrile with magnesium and zinc acetates, and also aluminum and erbium chloride, at 200–240C, metal …
Number of citations: 2 link.springer.com
T Kimura, H Muraoka, S Nakajo… - European Journal of …, 2018 - Wiley Online Library
Several phthalocyanines (Pcs), in which four or eight phosphines are directly linked to their periphery, have been prepared. The starting materials, 4‐(diphenylphosphino)‐5‐…
K Msayib, S Makhseed, NB McKeown - Journal of Materials Chemistry, 2001 - pubs.rsc.org
Macrodiscotic materials are liquid crystalline systems composed of an extended planar structure. It is anticipated that the self-ordering of such materials will result in interesting …
Number of citations: 39 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.